L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is a complex peptide composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions include modified peptides with altered disulfide bonds or functional groups, which can impact the peptide’s stability and activity.
Wissenschaftliche Forschungsanwendungen
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar cysteine and glycine residues.
L-Phenylalanyl-L-cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl: A related peptide with an additional phenylalanine residue.
Uniqueness
L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
348635-60-9 |
---|---|
Molekularformel |
C34H44N8O9S2 |
Molekulargewicht |
772.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C34H44N8O9S2/c1-18(29(45)41-25(34(50)51)11-19-7-3-2-4-8-19)38-31(47)24(12-20-13-36-23-10-6-5-9-21(20)23)40-33(49)27(17-53)42-32(48)26(15-43)39-28(44)14-37-30(46)22(35)16-52/h2-10,13,18,22,24-27,36,43,52-53H,11-12,14-17,35H2,1H3,(H,37,46)(H,38,47)(H,39,44)(H,40,49)(H,41,45)(H,42,48)(H,50,51)/t18-,22-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
OFFPNJDKMKZSQQ-FAKOWBCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.